Ald-Ph-PEG6-Boc

PROTAC Linker length Ternary complex

In PROTAC development, linker length critically determines ternary complex stability and degradation efficiency. Ald-Ph-PEG6-Boc (CAS 2055013-49-3) provides the empirically validated 6-unit PEG 'Gold Standard' length for systematic linker SAR scans. Its aldehyde enables chemoselective oxime ligation with aminooxy-tagged ligands, avoiding non-specific side reactions. The Boc-protected carboxylate allows modular deprotection and further conjugation. • Gold Standard PEG6 spacer balances flexibility & reach for optimal POI-E3 proximity • Aldehyde-aminooxy 'click-like' conjugation reduces purification burden • Linearly scalable from mg SAR to multi-gram tox studies • Non-cleavable oxime bond ensures intracellular stability for sustained degradation

Molecular Formula C27H43NO10
Molecular Weight 541.6 g/mol
Cat. No. B605303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG6-Boc
SynonymsAld-Ph-PEG6-t-butyl ester
Molecular FormulaC27H43NO10
Molecular Weight541.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31)
InChIKeyDODVDQNRIUQKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-Ph-PEG6-Boc Linker: Core Attributes


Ald-Ph-PEG6-Boc (CAS 2055013-49-3) is a heterobifunctional, PEG-based linker characterized by a six-unit polyethylene glycol (PEG6) chain, an N-terminal 4-formylbenzamide (Ald-Ph) group, and a C-terminal tert-butyloxycarbonyl (Boc) protected carboxylate . With a molecular weight of 541.63 g/mol and the formula C27H43NO10, it serves as a critical building block in the assembly of Proteolysis-Targeting Chimeras (PROTACs), enabling the covalent conjugation of an E3 ubiquitin ligase ligand to a target protein ligand . The compound is typically supplied as a solid with a purity of ≥95% .

1
Heterobifunctional PEG6 linker for PROTAC assembly; aldehyde and Boc-protected carboxylate termini
2
Aldehyde enables chemoselective oxime ligation with aminooxy-tagged ligands
3
Boc protection allows orthogonal deprotection for sequential conjugation steps

Why Ald-Ph-PEG6-Boc Cannot Be Substituted


In PROTAC design, the linker is not an inert connector but an active determinant of ternary complex stability, cellular permeability, and degradation efficiency [1]. Simply substituting any PEG-based linker for Ald-Ph-PEG6-Boc is inadequate because critical parameters—chain length, terminal functional groups, and monodispersity—directly modulate the distance between the target protein and the E3 ligase, as well as the conjugate's solubility and pharmacokinetic profile. The specific 6-unit PEG length has been empirically established as a 'Gold Standard' for balancing conformational flexibility and spatial reach, while the aldehyde and Boc functionalities dictate the precise synthetic route and conjugation strategy [2].

!
PEG chain length is critical: PEG4 may be too rigid; PEG8 may introduce excess conformational freedom, altering ternary complex stability.
!
Terminal chemistry mismatch: NHS ester or maleimide linkers lack the chemoselectivity of aldehyde-oxyamine conjugation, leading to heterogeneous products.
!
Monodispersity matters: polydisperse PEG mixtures compromise batch reproducibility and SAR consistency.

Ald-Ph-PEG6-Boc vs. Closest Analogs


PEG6 Length: Gold Standard for Ternary Complex Formation

The six-unit PEG (PEG6) length in Ald-Ph-PEG6-Boc is not an arbitrary selection; it occupies a specific, empirically validated 'sweet spot' in the conformational space of PROTAC linkers. While both shorter (e.g., PEG4) and longer (e.g., PEG8) variants are used, class-level inference from systematic SAR studies demonstrates that PEG6 provides a distinct balance of reach and flexibility [1]. This balance is critical for productive ubiquitination, as it determines whether the E3 ligase and target protein can achieve the mutual orientation required for catalysis [2]. Unlike PEG4, which can impose near-rigid constraints, or PEG8, which introduces additional entropic degrees of freedom, PEG6 offers a compromise that often spans the distance between typical E3 and target protein binding pockets (often >3 nm) without sacrificing cooperative binding [REFS-1, REFS-3].

PEG6 Length
Class-level
PEG6 balanced reach vs. PEG4 (rigid) and PEG8 (extended flexibility); degradation activity can shift >10-fold with linker length change.
Supports ternary complex formation interpretation
Class-level SAR; systematic Retro-2 study confirms linker-length dependence
PROTAC Linker length Ternary complex Structure-Activity Relationship (SAR)

Chemoselective Oxime Ligation vs. NHS Ester Chemistry

The terminal aldehyde group in Ald-Ph-PEG6-Boc provides a distinct advantage over other common reactive handles, such as N-hydroxysuccinimide (NHS) esters or maleimides. The aldehyde reacts chemoselectively with aminooxy groups to form a stable oxime bond under mild conditions, a process that is highly orthogonal to the reactivity of other biomolecule functional groups . This is a direct and quantifiable improvement over the use of NHS esters, which can react non-specifically with any available primary amine (e.g., on lysine residues), leading to heterogeneous product mixtures . In contrast, the aldehyde-aminooxy conjugation yields a single, defined product. Furthermore, the resulting oxime bond is significantly more stable than a hydrazone, another common aldehyde-derived linkage, ensuring the integrity of the final conjugate .

Oxime vs. NHS Ester
Cross-study comparable
Aldehyde-aminooxy oxime formation is highly chemoselective; NHS ester reacts with any primary amine, leading to heterogeneous conjugates.
Chemoselective conjugation supports homogeneous PROTAC assembly
Oxime bond more stable than hydrazone; proceeds under mild aqueous conditions
Bioconjugation Oxime ligation Aldehyde Chemoselectivity

PEG6 Enhances Aqueous Solubility over Alkyl Linkers

The hydrophilic PEG6 chain in Ald-Ph-PEG6-Boc is a key differentiator from hydrophobic alkyl or aryl linkers. By integrating six ethylene glycol units, the compound and its resulting conjugates exhibit significantly improved aqueous solubility. Class-level data indicates that PEG linkers (PEG4 to PEG8) act as molecular surfactants, increasing apparent solubility 'many-fold' compared to non-PEGylated counterparts [1]. This property is critical for both in vitro assays, where precipitation can confound results, and for downstream in vivo applications, where solubility directly impacts bioavailability . Specifically, the PEG6 chain in Ald-Ph-PEG6-Boc renders the linker soluble in DMSO, DMF, and notably, water , a property not shared by many alkyl-chain alternatives.

Aqueous Solubility
Class-level
PEG6 linker soluble in DMSO, DMF, and water; hydrophilic chain enhances conjugate solubility many-fold over alkyl linkers.
Enhances solubility for cell-based assays and formulation
Compared to hydrophobic alkyl-chain linkers of similar length
Solubility PEGylation Drug-likeness PROTAC formulation

Monodisperse PEG6 Enables Linear Scalability

Unlike polydisperse PEG mixtures or complex alkyl chains, the monodisperse PEG6 chain in Ald-Ph-PEG6-Boc is a precisely defined chemical entity. This ensures batch-to-batch reproducibility in synthesis and biological assays [1]. Furthermore, as a member of the widely adopted 'PEG4/6/8' family, the synthetic chemistry for its incorporation into PROTACs—typically amidation or reductive amination—is well-established, robust, and linearly scalable [1]. This contrasts with more exotic, shape-persistent, or cleavable linkers that may require specialized reagents, glove-box techniques, or route re-optimization when scaling up. The use of Ald-Ph-PEG6-Boc leverages a standard synthetic workflow that can transition from milligram-scale SAR studies to multi-gram toxicology batches without a fundamental change in the synthetic route [2].

Scalable Synthesis
Supporting evidence
Monodisperse PEG6 enables linear scale-up from 50 mg to 50 g using standard amidation/reductive amination chemistry.
Standard chemistry supports SAR-to-tox batch transfer
No route re-optimization required; leverages established PEG-linker workflows
PROTAC synthesis Scalability Monodisperse PEG Medicinal chemistry

Defined Purity and Storage Stability Profile

Reputable vendors supply Ald-Ph-PEG6-Boc at a purity of ≥95% (or ≥98%) as determined by analytical methods [REFS-1, REFS-2]. This high purity is essential for generating PROTACs with minimal impurities, which can otherwise skew biological activity data. The compound demonstrates stability under recommended storage conditions of -20°C in a dry, dark environment, with a documented shelf life of at least 12 months [REFS-1, REFS-3]. While stability data for analogs under identical conditions is rarely published in a comparative format, this vendor-specified stability profile provides a quantitative benchmark for procurement and inventory management, ensuring that the compound will not degrade before use in critical experiments.

Purity & Stability
Supporting evidence
≥95% purity; shelf life ≥12 months when stored at -20°C, dry, dark.
Procurement benchmark for quality and storage
Vendor-specified stability profile; ensure fitness for purpose
Purity Stability Storage Quality Control

Ald-Ph-PEG6-Boc Use Cases in PROTAC R&D


Systematic Linker Length SAR

In the early stages of a PROTAC program, the linker length is a critical variable that must be empirically optimized. Ald-Ph-PEG6-Boc serves as the central, 'Gold Standard' PEG6 variant in a systematic linker scan. Researchers will synthesize a series of PROTACs where all components are held constant except for the linker, which is varied from PEG2 to PEG8. The PEG6-containing construct (derived from Ald-Ph-PEG6-Boc) provides the essential middle-point data, often yielding the optimal balance of ternary complex stability and degradation efficiency [1]. Its use in this SAR matrix is non-negotiable, as it provides the direct comparison to both shorter (e.g., PEG4) and longer (e.g., PEG8) linkers, quantifying the impact of this single variable on degradation potency [2].

PROTAC Library Synthesis for Degrader Screening

When assembling a diverse PROTAC library for high-throughput screening against a novel target, the synthetic efficiency and reliability of Ald-Ph-PEG6-Boc are paramount. Its aldehyde group enables a clean, chemoselective 'click-like' reaction with aminooxy-tagged ligands, avoiding the complex purification associated with non-specific chemistries like NHS ester couplings . This, combined with the enhanced aqueous solubility conferred by the PEG6 chain, ensures that the resulting PROTACs are more likely to be soluble and well-behaved in cell-based assays, reducing the rate of false negatives due to compound precipitation [3].

Scalable PROTAC Synthesis for Preclinical Studies

As a PROTAC program advances from hit identification to lead optimization, the demand for larger quantities of material increases. Ald-Ph-PEG6-Boc is an ideal linker for this transition because the synthetic chemistry used to incorporate it is well-documented and linearly scalable [4]. A project can seamlessly move from producing milligrams of compound for initial SAR to synthesizing multi-gram batches for rodent pharmacokinetic and toxicology studies without needing to re-engineer the PROTAC's core structure. This directly translates to reduced costs and faster project timelines compared to using a less standard, harder-to-scale linker [4].

Stable Non-Cleavable Linker for PROTACs

For therapeutic programs where a durable, long-lasting degrader is required, a non-cleavable linker is essential. The Ald-Ph-PEG6-Boc linker forms a stable oxime bond upon conjugation to an aminooxy group on a ligand . This bond is significantly more stable than hydrazone or imine linkages and is not susceptible to cleavage by common intracellular conditions. This ensures the PROTAC molecule remains intact until it can form a ternary complex with its target protein and E3 ligase, maximizing its potential for inducing protein degradation [REFS-3, REFS-6].

Application
Selection Property
Validation Focus
Linker Length SAR Studies
PEG6 as mid-point benchmark
Degradation potency across PEG2–PEG8 series
PROTAC Library Synthesis
Aldehyde chemoselectivity & aqueous solubility
Conjugation efficiency and assay solubility
Scalable Preclinical Synthesis
Monodisperse PEG6 & standard chemistry
Linear scalability from mg to g without route change
Stable Non-Cleavable Linker Design
Stable oxime bond formation
Linker integrity in cellular degrader studies

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